molecular formula C13H15Cl2NO4S B1458425 1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 1858250-26-6

1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B1458425
CAS No.: 1858250-26-6
M. Wt: 352.2 g/mol
InChI Key: ADFGVFHGIGFRKP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methylsulfonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4S/c14-11-4-1-5-12(15)10(11)8-21(19,20)16-6-2-3-9(7-16)13(17)18/h1,4-5,9H,2-3,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFGVFHGIGFRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155170
Record name 3-Piperidinecarboxylic acid, 1-[[(2,6-dichlorophenyl)methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858250-26-6
Record name 3-Piperidinecarboxylic acid, 1-[[(2,6-dichlorophenyl)methyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 1-[[(2,6-dichlorophenyl)methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of 2,6-dichlorobenzyl chloride with piperidine-3-carboxylic acid in the presence of a base, followed by sulfonylation using a sulfonyl chloride . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.

Chemical Reactions Analysis

1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid can be compared with similar compounds such as:

  • 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
  • 1-[(2,6-Difluorobenzyl)sulfonyl]piperidine-3-carboxylic acid
  • 1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-3-carboxylic acid

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Biological Activity

1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is a compound characterized by its unique chemical structure, which includes a piperidine ring and a sulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antibacterial Activity

Research indicates that compounds with similar structures, particularly those containing piperidine and sulfonyl groups, exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

The antibacterial activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays. For example, compounds similar to this compound have shown varying degrees of effectiveness against different bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound ASalmonella typhi16
Compound BBacillus subtilis32
Compound CStaphylococcus aureus64

Enzyme Inhibition

The sulfonyl moiety in the compound is known for its enzyme inhibitory properties. Specifically, it has been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes . The IC50 values for these inhibitory activities are critical for assessing the compound's therapeutic potential.

EnzymeIC50 (µM)
Acetylcholinesterase2.14
Urease0.63

Cytotoxic Activity

Cytotoxicity studies are essential for determining the safety profile of any new compound. The half-maximal inhibitory concentrations (IC50) against cancer cell lines provide insight into the compound's potential as an anticancer agent. For instance, studies have shown that certain piperidine derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
HaCaT (Normal)>100>12.5
Cancer Cell Line8

Case Studies

In a recent study focusing on synthesized piperidine derivatives, researchers found that compounds with structural similarities to this compound displayed promising results in both antibacterial and enzyme inhibition assays . The study highlighted the importance of structural modifications in enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
Reactant of Route 2
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid

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